molecular formula C21H19ClN4O5 B8218697 Lenvatinib impurity 10 CAS No. 1788901-86-9

Lenvatinib impurity 10

カタログ番号: B8218697
CAS番号: 1788901-86-9
分子量: 442.9 g/mol
InChIキー: PLCPYTNTMUKPOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenvatinib impurity 10 is a useful research compound. Its molecular formula is C21H19ClN4O5 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Lenvatinib impurity 10, also known as Lenvatinib N-oxide, is a significant impurity derived from the synthesis of lenvatinib, a multi-targeted tyrosine kinase inhibitor primarily used in cancer treatment. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Lenvatinib and Its Impurities

Lenvatinib is approved for treating various cancers, including differentiated thyroid cancer and hepatocellular carcinoma. It acts by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, such as VEGFRs, FGFRs, PDGFRs, and RET . The presence of impurities like this compound can affect the drug's efficacy and safety profile.

Chemical Structure and Properties

This compound (Lenvatinib N-oxide) is formed through oxidative metabolism of lenvatinib. Its structure can be represented as follows:

C22H22ClN3O3\text{C}_{22}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{3}

This compound retains some biological activity but is generally less potent than the parent compound.

In Vitro Studies

In vitro studies have shown that lenvatinib effectively inhibits various kinases with IC50 values indicating its potency against targets like VEGFR2 (IC50 = 4.0 nmol/L) and RET (IC50 = 6.35 nmol/L) . While specific IC50 values for this compound are not extensively documented, its structural similarity suggests potential inhibitory effects on similar targets.

In Vivo Studies

Research involving animal models has demonstrated that lenvatinib significantly reduces tumor growth in xenograft models. For instance, a study indicated that lenvatinib administration led to a marked decrease in intratumoral microvessel density (MVD), suggesting effective anti-angiogenic properties . Although direct studies on this compound are scarce, its presence in formulations could influence overall therapeutic outcomes.

Case Studies and Clinical Insights

A prospective study on the safety and efficacy of lenvatinib in patients with advanced hepatocellular carcinoma (HCC) provided insights into the drug's performance in real-world settings. While this study focused on lenvatinib itself, it underscores the importance of monitoring impurities like this compound due to their potential impact on treatment efficacy and safety profiles .

Safety Profile

The safety profile of lenvatinib includes common adverse effects such as elevated liver enzymes and hypertension. The impact of impurities like this compound on these adverse events remains an area requiring further investigation .

Inhibitory Effects of Lenvatinib on Kinases

KinaseIC50 Value (nmol/L)
VEGFR24.0
RET6.35
PDGFRβ39
FGFR146
MET1900

Table adapted from clinical data showing the potency of lenvatinib against various kinases .

特性

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-1-oxidoquinolin-1-ium-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5/c1-30-19-10-17-13(9-14(19)20(23)27)18(6-7-26(17)29)31-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPYTNTMUKPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=[N+](C=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788901-86-9
Record name ME-107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788901869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ME-107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D37MXP3KN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。